molecular formula C20H25N5O7S2 B193787 Cefetamet pivoxyl CAS No. 65243-33-6

Cefetamet pivoxyl

Cat. No. B193787
CAS RN: 65243-33-6
M. Wt: 511.6 g/mol
InChI Key: DASYMCLQENWCJG-VCUHZILTSA-N
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Safety and Hazards

Cefetamet pivoxil has been well-tolerated in clinical trials with only 1.2% of patients on standard doses discontinuing therapy prematurely . The most common adverse effects are gastrointestinal (diarrhea, nausea, vomiting) which occur in less than 10% of patients .

Biochemical Analysis

Biochemical Properties

Cefetamet pivoxil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of bacterial cell wall assembly. By binding to these PBPs, cefetamet pivoxil disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death. The compound has shown excellent activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis .

Cellular Effects

Cefetamet pivoxil exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which is critical for bacterial growth and survival. This inhibition leads to the disruption of cell signaling pathways and gene expression, ultimately resulting in bacterial cell death. Additionally, cefetamet pivoxil has been shown to affect cellular metabolism by interfering with the synthesis of essential biomolecules .

Molecular Mechanism

The molecular mechanism of action of cefetamet pivoxil involves its conversion to the active form, cefetamet, which then binds to PBPs on the bacterial cell membrane. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan chains, weakening the cell wall and causing osmotic instability. The antibiotic’s enhanced stability against β-lactamases, compared to penicillins and earlier cephalosporins, contributes to its effectiveness against resistant bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cefetamet pivoxil have been observed to change over time. The compound is hydrolyzed to cefetamet upon absorption, and its stability and degradation are influenced by various factors such as pH and temperature. Long-term studies have shown that cefetamet pivoxil maintains its antibacterial activity over extended periods, with no significant loss of efficacy

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of cefetamet pivoxil vary with different dosages. At therapeutic doses, the compound effectively eradicates bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and potential nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing toxicity.

Metabolic Pathways

Cefetamet pivoxil is metabolized in the body through hydrolysis by esterases in the gastrointestinal tract, releasing the active compound cefetamet. The active form is then primarily eliminated unchanged by the kidneys through glomerular filtration and tubular secretion. This metabolic pathway ensures the rapid clearance of the drug from the body, reducing the risk of accumulation and toxicity .

Transport and Distribution

The transport and distribution of cefetamet pivoxil within cells and tissues are influenced by its physicochemical properties. The compound is well-absorbed from the gastrointestinal tract and distributed throughout the body, reaching therapeutic concentrations in various tissues. Cefetamet pivoxil’s relatively small apparent volume of distribution is consistent with other β-lactam antibiotics, indicating limited tissue penetration .

Subcellular Localization

Cefetamet pivoxil’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to the cell membrane, where it binds to PBPs and inhibits cell wall synthesis. This specific localization is crucial for its bactericidal activity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Cefetamet pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of cefetamet pivoxil is cefetamet, the active antibiotic compound .

properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASYMCLQENWCJG-VCUHZILTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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